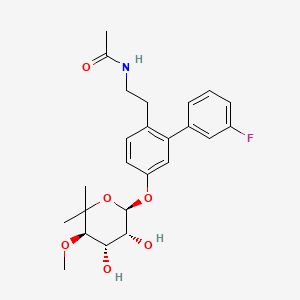

Cemdomespib

Descripción

Propiedades

Número CAS |

1450642-92-8 |

|---|---|

Fórmula molecular |

C24H30FNO6 |

Peso molecular |

447.5 g/mol |

Nombre IUPAC |

N-[2-[4-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-2-(3-fluorophenyl)phenyl]ethyl]acetamide |

InChI |

InChI=1S/C24H30FNO6/c1-14(27)26-11-10-15-8-9-18(13-19(15)16-6-5-7-17(25)12-16)31-23-21(29)20(28)22(30-4)24(2,3)32-23/h5-9,12-13,20-23,28-29H,10-11H2,1-4H3,(H,26,27)/t20-,21+,22+,23+/m0/s1 |

Clave InChI |

PDBWOHBMJQOBHL-WBADGQHESA-N |

SMILES isomérico |

CC(=O)NCCC1=C(C=C(C=C1)O[C@H]2[C@@H]([C@@H]([C@H](C(O2)(C)C)OC)O)O)C3=CC(=CC=C3)F |

SMILES canónico |

CC(=O)NCCC1=C(C=C(C=C1)OC2C(C(C(C(O2)(C)C)OC)O)O)C3=CC(=CC=C3)F |

Sinónimos |

N-[2-[5-[(6-Deoxy-5-C-methyl-4-O-methyl-alpha-L-lyxo-hexopyranosyl)oxy]-3/'-fluoro[1,1/'-biphenyl]-2-yl]ethyl]-acetamide |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Neuronal Mechanism of Action of Cemdomespib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemdomespib (formerly KU-596) is a second-generation, orally bioavailable small molecule that modulates the function of Heat Shock Protein 90 (HSP90). It has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases, particularly those involving peripheral neuropathy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, focusing on its interaction with HSP90, the downstream signaling pathways it modulates, and its impact on mitochondrial function and cellular stress responses. This document synthesizes available data to offer a detailed resource for researchers and drug development professionals investigating neuroprotective therapeutics. While the clinical development of this compound for diabetic peripheral neuropathic pain was discontinued by Biogen as part of a strategic pipeline realignment, the compound's mechanism of action remains a valuable case study in targeting cellular stress pathways for neuroprotection.

Introduction to this compound and its Therapeutic Rationale

Neurodegenerative diseases are often characterized by the accumulation of misfolded proteins and increased cellular stress, leading to neuronal dysfunction and death. The cellular machinery responsible for maintaining protein homeostasis, or "proteostasis," is a key area of investigation for therapeutic intervention. A central player in this machinery is Heat Shock Protein 90 (HSP90), a molecular chaperone that facilitates the folding and stability of a wide range of "client" proteins, many of which are involved in signal transduction and cell survival.

This compound is a novobiocin analogue that acts as a C-terminal modulator of HSP90.[1][2] Unlike N-terminal HSP90 inhibitors, which have been primarily investigated as anti-cancer agents, C-terminal modulators are being explored for their potential in neuroprotection. The rationale for this approach lies in the ability to induce a robust heat shock response, characterized by the upregulation of cytoprotective chaperones like Heat Shock Protein 70 (HSP70), without causing the degradation of HSP90 client proteins that can lead to toxicity.[3] this compound has shown promise in preclinical models of diabetic peripheral neuropathy and Charcot-Marie-Tooth disease, where it has been observed to improve sensory deficits and nerve conduction velocities.[2]

Molecular Mechanism of Action

The primary mechanism of action of this compound in neurons is the modulation of HSP90 activity, leading to the induction of a neuroprotective heat shock response.

Interaction with the C-Terminal Domain of HSP90

This compound binds to the C-terminal domain of HSP90.[1][2] This interaction is believed to allosterically modulate the chaperone's activity, leading to the dissociation and activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. While specific binding affinity (Kd) and IC50 values for this compound's interaction with HSP90 are not publicly available, its C-terminal binding distinguishes it from many other HSP90 inhibitors that target the N-terminal ATP-binding pocket.[3][4]

Induction of the Heat Shock Response and Upregulation of HSP70

The binding of this compound to HSP90 initiates a signaling cascade that results in the increased expression of heat shock proteins, most notably HSP70.[2] This induction of the heat shock response is a cornerstone of this compound's neuroprotective effects. HSP70 is a potent molecular chaperone that plays a critical role in cellular protection by refolding misfolded proteins, preventing protein aggregation, and assisting in the degradation of damaged proteins. The neuroprotective efficacy of this compound has been shown to be dependent on the presence of HSP70.[5]

Downstream Signaling Pathways and Cellular Effects in Neurons

The induction of HSP70 by this compound triggers a cascade of downstream events that collectively contribute to its neuroprotective phenotype. These effects are primarily centered on the preservation of mitochondrial function and the mitigation of oxidative stress.

Enhancement of Mitochondrial Bioenergetics

A key consequence of this compound treatment in neurons is the improvement of mitochondrial bioenergetics.[5] This includes the enhancement of mitochondrial respiration and ATP production. In models of diabetic sensory neuropathy, where mitochondrial function is compromised, this compound has been shown to restore mitochondrial bioenergetics to healthy levels. This effect is critically dependent on the induction of HSP70.[5] Mitochondrial HSP70 (mtHSP70 or GRP75) is known to be essential for the import and folding of mitochondrial proteins, thereby maintaining the integrity and function of the organelle.[6][7]

Reduction of Oxidative Stress

This compound treatment leads to a significant reduction in oxidative stress within neurons, particularly a decrease in mitochondrial superoxide levels. This is a critical aspect of its neuroprotective mechanism, as excessive reactive oxygen species (ROS) are a major contributor to neuronal damage in neurodegenerative conditions.

Studies have demonstrated that this compound reduces the levels of mitochondrial superoxide, a highly damaging ROS. This effect is likely a direct consequence of the improved mitochondrial function and integrity mediated by HSP70.

This compound has been shown to decrease the expression of Thioredoxin-Interacting Protein (Txnip).[8] Txnip is an endogenous inhibitor of thioredoxin, a key antioxidant protein.[9] By binding to and inhibiting thioredoxin, Txnip promotes oxidative stress and apoptosis.[10][11] The upregulation of Txnip is implicated in mitochondrial dysfunction and cell death in various disease models, including those related to diabetes and neurodegeneration.[8] The reduction of Txnip by this compound, therefore, represents a significant pathway through which it mitigates oxidative stress and promotes neuronal survival.

Quantitative Data

| Parameter | Model System | Dosage | Effect | Reference |

| Sensory Deficits | Mouse model of diabetic peripheral neuropathy | 2, 10, or 20 mg/kg (i.p., once weekly for 6 weeks) | Dose-dependent reversal of pre-existing psychosensory deficits. | [2] |

| Nerve Conduction Velocity | Mouse model of diabetic peripheral neuropathy | 2, 10, or 20 mg/kg (i.p., once weekly for 6 weeks) | Dose-dependent prevention of deficits in motor and sensory nerve conduction velocities. | [2] |

| Sensory Hypoalgesia | Wild-type and HSP70 knockout mouse models of diabetic peripheral neuropathy | 20 mg/kg (oral gavage, once weekly for 4 weeks) | Significant reversal of sensory hypoalgesia in wild-type mice, with no effect in HSP70 knockout mice. | [2] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the investigation of this compound's mechanism of action.

In Vivo Administration of this compound in a Mouse Model of Diabetic Peripheral Neuropathy

-

Animal Model: Streptozotocin-induced diabetic mice are a common model for type 1 diabetes and associated peripheral neuropathy.

-

Compound Preparation: this compound (KU-596) is prepared in a vehicle solution such as 0.1 M Captisol (a modified cyclodextrin) for injection.[2]

-

Administration:

-

Intraperitoneal (i.p.) Injection: For dose-response studies, this compound is administered via i.p. injection at doses of 2, 10, or 20 mg/kg. The injection is typically performed once weekly for a duration of 4-6 weeks.[2]

-

Oral Gavage: For oral bioavailability studies, this compound is administered via oral gavage at a specified dose (e.g., 20 mg/kg) once weekly.[2]

-

-

Outcome Measures:

-

Psychosensory Deficits: Assessed using methods like the von Frey filament test to measure mechanical allodynia.

-

Nerve Conduction Velocity (NCV): Motor and sensory NCVs are measured using electrophysiological recordings from peripheral nerves (e.g., sciatic and sural nerves).

-

Measurement of Mitochondrial Superoxide in Primary Sensory Neurons using MitoSOX Red

-

Cell Culture: Primary dorsal root ganglion (DRG) neurons are isolated and cultured on appropriate substrates (e.g., collagen-coated coverslips).

-

Reagent Preparation:

-

MitoSOX Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C to -80°C, protected from light.[12][13]

-

MitoSOX Red Working Solution (1-5 µM): Dilute the stock solution in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium, or serum-free culture medium) to the desired final concentration. The optimal concentration should be determined empirically for the specific cell type.[12][13]

-

-

Staining Procedure:

-

Treat cultured neurons with this compound or vehicle control for the desired time.

-

Remove the culture medium and wash the cells gently with pre-warmed buffer.

-

Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[12][13]

-

Wash the cells three times with pre-warmed buffer to remove excess probe.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope with appropriate filters for MitoSOX Red (Excitation/Emission: ~510/580 nm).[12]

-

To normalize for mitochondrial mass, co-staining with a mitochondrial marker like MitoTracker Green (Excitation/Emission: ~490/516 nm) or MitoTracker Deep Red can be performed.[14]

-

Quantify the fluorescence intensity of MitoSOX Red within the mitochondrial regions to determine the relative levels of mitochondrial superoxide.

-

HSP90 ATPase Inhibition Assay

-

Principle: This assay measures the ATPase activity of HSP90 by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. Inhibition of this activity is a hallmark of many HSP90 inhibitors.

-

Reagents:

-

Purified recombinant HSP90 protein.

-

ATP solution.

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2 and KCl).

-

Malachite green reagent for phosphate detection.

-

This compound at various concentrations.

-

-

Procedure (Colorimetric Malachite Green Assay):

-

In a microplate, add HSP90 protein to the assay buffer.

-

Add different concentrations of this compound or a known HSP90 inhibitor (positive control) and a vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 37°C for a defined period to allow for ATP hydrolysis.

-

Stop the reaction and add the malachite green reagent.

-

Measure the absorbance at a wavelength of ~620-650 nm. The absorbance is proportional to the amount of Pi generated.

-

-

Data Analysis:

-

Calculate the percentage of HSP90 ATPase activity at each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathways

Caption: Signaling pathway of this compound in neurons.

Experimental Workflow: Mitochondrial Superoxide Measurement

Caption: Workflow for measuring mitochondrial superoxide.

Logical Relationship: HSP90 Inhibition and Neuroprotection

Caption: Logical flow from HSP90 modulation to neuroprotection.

Conclusion and Future Directions

This compound represents a promising class of neuroprotective compounds that operate by modulating the cellular stress response. Its mechanism of action, centered on the C-terminal modulation of HSP90 and the subsequent induction of HSP70, leads to significant improvements in neuronal mitochondrial function and a reduction in oxidative stress. While its clinical development for diabetic peripheral neuropathic pain has been halted for strategic reasons, the preclinical data clearly demonstrate a potent neuroprotective effect.

For researchers and drug development professionals, the story of this compound underscores the therapeutic potential of targeting proteostasis in neurodegenerative diseases. Future research in this area could focus on:

-

Identifying the full spectrum of HSP70-mediated downstream effectors that contribute to neuroprotection.

-

Exploring the efficacy of C-terminal HSP90 modulators in a wider range of neurodegenerative models, including those for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

-

Developing second-generation compounds with improved pharmacokinetic and pharmacodynamic properties to maximize therapeutic benefit while minimizing potential off-target effects.

Understanding the intricate molecular mechanisms of compounds like this compound will be crucial in the ongoing effort to develop effective treatments for the myriad of debilitating neurodegenerative disorders.

References

- 1. This compound (KU-596) | Hsp90 modulator | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting the Hsp90 C-terminal domain to induce allosteric inhibition and selective client downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular insights into the interaction of Hsp90 with allosteric inhibitors targeting the C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heat Shock Protein 70 Is Necessary to Improve Mitochondrial Bioenergetics and Reverse Diabetic Sensory Neuropathy following KU-32 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overexpression of mitochondrial Hsp70/Hsp75 in rat brain protects mitochondria, reduces oxidative stress, and protects from focal ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial HSP70 Chaperone System—The Influence of Post-Translational Modifications and Involvement in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genesispcl.com [genesispcl.com]

- 9. Thioredoxin-Interacting Protein (TXNIP) with Focus on Brain and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thioredoxin-Interacting Protein (TXNIP) Regulates Parkin/PINK1-mediated Mitophagy in Dopaminergic Neurons Under High-glucose Conditions: Implications for Molecular Links Between Parkinson’s Disease and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. crimsonpublishers.com [crimsonpublishers.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]

Cemdomespib's Target Unveiled: A Technical Deep Dive into Hsp90 Inhibition

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the mechanism of action of Cemdomespib (formerly KU-596), a second-generation neuroprotective agent. This whitepaper elucidates that this compound's primary molecular target is the C-terminal domain of Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in cellular stress responses and protein homeostasis.

This compound, a highly bioavailable small molecule, exerts its therapeutic effects through a novel mechanism of Hsp90 inhibition. Unlike many first-generation Hsp90 inhibitors that target the N-terminal ATP-binding pocket, this compound interacts with the C-terminal domain. This interaction allosterically modulates Hsp90's function, leading to the induction of the cytoprotective Heat Shock Protein 70 (Hsp70), which is central to this compound's neuroprotective properties. This distinct mechanism of action is believed to circumvent some of the limitations associated with N-terminal Hsp90 inhibitors, such as the induction of a heat shock response that can lead to drug resistance.

This technical guide provides an in-depth analysis of this compound's interaction with Hsp90, the downstream signaling pathways it modulates, and the experimental methodologies used to validate its target and mechanism.

Quantitative Analysis of this compound's Activity

The following table summarizes the key quantitative data related to this compound's biological activity.

| Parameter | Value | Description |

| Hsp90 C-Terminal Domain Binding | Confirmed | This compound has been shown to bind to the C-terminal domain of Hsp90. Specific binding affinity values (Kd) are not publicly available. |

| Allosteric ATPase Inhibition (IC50) | Not Publicly Available | While this compound is a C-terminal inhibitor, this mode of action allosterically inhibits the ATPase activity of the N-terminal domain. The precise IC50 value is not publicly disclosed. |

| Neuroprotective Efficacy | Dose-dependent | In preclinical models of diabetic peripheral neuropathy, this compound demonstrated dose-dependent reversal of psychosensory deficits and prevention of nerve conduction velocity deficits.[1] |

| Hsp70 Induction | Confirmed | Treatment with this compound leads to an increase in Hsp70 levels, which is critical for its neuroprotective effects.[1] |

Core Signaling Pathway: Hsp90 Inhibition and Hsp70-Mediated Neuroprotection

This compound's mechanism of action begins with its binding to the C-terminal domain of Hsp90. This event disrupts the normal chaperone cycle of Hsp90, leading to the dissociation of the transcription factor Heat Shock Factor 1 (HSF1). Once liberated from Hsp90-mediated repression, HSF1 translocates to the nucleus, where it binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, most notably HSPA1A (the gene encoding Hsp70). The subsequent increase in Hsp70 protein levels confers neuroprotection through multiple downstream pathways, primarily by inhibiting apoptosis.

Hsp70's anti-apoptotic functions are multifaceted. It can interfere with the intrinsic (mitochondrial) pathway of apoptosis by preventing the release of cytochrome c and the subsequent formation of the apoptosome. Additionally, Hsp70 can inhibit the extrinsic (death receptor-mediated) pathway of apoptosis.

Experimental Protocols

The identification and characterization of this compound's target and mechanism of action rely on a series of established biochemical and cell-based assays.

Hsp90 C-Terminal Binding Assay (Competitive Pull-down)

Objective: To confirm direct binding of this compound to the C-terminal domain of Hsp90.

Methodology:

-

Immobilization: A known Hsp90 C-terminal binding ligand (e.g., novobiocin) is immobilized on agarose beads.

-

Incubation: Recombinant Hsp90 protein is incubated with the immobilized ligand in the presence and absence of increasing concentrations of this compound.

-

Washing: The beads are washed to remove unbound proteins.

-

Elution and Detection: Bound Hsp90 is eluted and quantified using SDS-PAGE followed by Coomassie blue staining or Western blotting with an anti-Hsp90 antibody. A decrease in bound Hsp90 in the presence of this compound indicates competitive binding to the C-terminal domain.

Hsp90 ATPase Activity Assay

Objective: To determine the effect of this compound on the ATPase activity of Hsp90.

Methodology:

-

Reaction Setup: Recombinant Hsp90 is incubated in an ATPase assay buffer containing ATP and varying concentrations of this compound.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period.

-

Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a malachite green-based colorimetric assay or a coupled-enzyme assay.

-

Data Analysis: The rate of ATP hydrolysis is calculated, and the IC50 value for this compound's inhibition of ATPase activity is determined.

HSF1 Activation and Hsp70 Induction Assay (Western Blot)

Objective: To assess the downstream effects of Hsp90 inhibition on the heat shock response pathway.

Methodology:

-

Cell Treatment: Neuronal or other relevant cell lines are treated with varying concentrations of this compound for different time points.

-

Protein Extraction: Total protein lysates are prepared from the treated cells.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with primary antibodies specific for total HSF1, phosphorylated HSF1 (as a marker of activation), Hsp70, and a loading control (e.g., β-actin or GAPDH).

-

Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence and quantified by densitometry.

Neuroprotection/Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To evaluate the neuroprotective effects of this compound against a toxic insult.

Methodology:

-

Cell Culture and Treatment: Neuronal cells are pre-treated with this compound for a specified duration before being exposed to an apoptotic stimulus (e.g., oxidative stress, excitotoxicity).

-

Staining: After the treatment period, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is quantified to determine the protective effect of this compound.

Experimental Workflow

The logical flow of experiments to characterize a novel Hsp90 C-terminal inhibitor like this compound is depicted in the following diagram.

This in-depth guide underscores the potential of this compound as a promising therapeutic agent for neurodegenerative diseases by targeting a distinct mechanism on a well-validated protein. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and neuropharmacology.

References

The Role of Cemdomespib in the Heat Shock Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemdomespib (formerly known as KU-596 and RTA 901) is a second-generation, orally bioavailable small molecule that acts as a C-terminal modulator of Heat Shock Protein 90 (HSP90). Its mechanism of action is centered on the induction of the heat shock response, primarily mediated by the upregulation of Heat Shock Protein 70 (HSP70). This induction has demonstrated significant neuroprotective effects in preclinical models of peripheral neuropathy, including diabetic peripheral neuropathy (DPN) and Charcot-Marie-Tooth (CMT) disease. This technical guide provides an in-depth overview of this compound's core mechanism, summarizing key quantitative data from preclinical studies, detailing relevant experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: HSP90 Inhibition and HSP70 Induction

This compound functions as an inhibitor of HSP90, a chaperone protein that is crucial for the stability and function of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation. Unlike many first-generation HSP90 inhibitors that target the N-terminal ATP-binding pocket, this compound modulates the C-terminus of HSP90. This inhibition disrupts the normal chaperoning function of HSP90, leading to the activation of Heat Shock Factor 1 (HSF1).

Activated HSF1 translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of genes encoding heat shock proteins, most notably HSP70. The subsequent increase in intracellular HSP70 levels is the primary driver of this compound's therapeutic effects.[1][2] HSP70 is a potent molecular chaperone that aids in the refolding of misfolded proteins, prevents protein aggregation, and facilitates the degradation of damaged proteins, thereby promoting cellular homeostasis and survival under stress conditions. The neuroprotective activity of this compound is critically dependent on this induction of HSP70.[2][3]

Signaling Pathway of this compound-Mediated Heat Shock Response

Caption: this compound inhibits HSP90, leading to HSF1 activation and HSP70 gene transcription.

The Role of the PERK-Nrf2 Pathway

Recent studies have elucidated a more nuanced mechanism involving the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, particularly in the context of diabetic peripheral neuropathy.[4] In Schwann cells, the therapeutic efficacy of this compound is dependent on the activation of PERK.[4] While the precise molecular interactions are still under investigation, it is understood that PERK activation is a necessary step for this compound to exert its protective effects.

PERK is a key sensor of endoplasmic reticulum (ER) stress. Its activation can lead to the phosphorylation and subsequent activation of Nrf2, a master regulator of the antioxidant response. Activated Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs), driving the expression of a battery of cytoprotective genes. Studies have shown that this compound treatment increases Nrf2 activity.[4] This suggests that this compound may alleviate the oxidative stress and mitochondrial dysfunction characteristic of diabetic neuropathy through a PERK-Nrf2-mediated mechanism in Schwann cells.

This compound's Interaction with the PERK-Nrf2 Pathway

Caption: this compound activates the PERK-Nrf2 pathway in Schwann cells, leading to neuroprotection.

Quantitative Data from Preclinical Studies

This compound has been evaluated in various animal models of peripheral neuropathy, demonstrating dose-dependent efficacy. The following tables summarize key quantitative findings from these studies.

Table 1: Efficacy of this compound in a Diabetic Peripheral Neuropathy Mouse Model[1]

| Parameter | Treatment Group | Dose (mg/kg, i.p., once weekly for 6 weeks) | Outcome |

| Psychosensory Deficits | Diabetic Mice | 2 | Dose-dependent reversal |

| 10 | Dose-dependent reversal | ||

| 20 | Dose-dependent reversal | ||

| Motor Nerve Conduction Velocity (MNCV) | Diabetic Mice | 2, 10, 20 | Dose-dependent prevention of deficits |

| Sensory Nerve Conduction Velocity (SNCV) | Diabetic Mice | 2, 10, 20 | Dose-dependent prevention of deficits |

| Sensory Hypoalgesia | Wild-Type Diabetic Mice | 20 (oral gavage, once weekly for 4 weeks) | Significant reversal |

| HSP70 KO Diabetic Mice | 20 (oral gavage, once weekly for 4 weeks) | No significant effect |

Table 2: Efficacy of this compound in Charcot-Marie-Tooth Type 1X (CMTX1) Mouse Models[2][5]

| Mouse Model | Treatment Duration | Dose (mg/kg, daily) | Outcome |

| Cx32def | 1 month | 3 | Significant improvement in MNCV and grip strength |

| T55I-Cx32def | 1 to 5 months | 1 | Significant improvement in MNCV and grip strength |

| R75W-Cx32 | 1 to 5 months | 1 | Significant improvement in MNCV and grip strength |

| R75W-Cx32 | 20 weeks | 3 | Significant improvement in MNCV and grip strength; decreased g-ratio |

| Cx32def x HSP70 KO | 1 to 5 months | 1 | Efficacy in improving MNCV and grip strength was abrogated |

Experimental Protocols

Induction of Diabetic Peripheral Neuropathy

A commonly used model involves the induction of diabetes in mice via intraperitoneal (i.p.) injections of streptozotocin (STZ).[1]

-

Animal Model: C57BL/6J mice.

-

Induction Agent: Streptozotocin (STZ) dissolved in sodium citrate buffer (pH 4.5).

-

Administration: Multiple low-dose i.p. injections of STZ (e.g., 50 mg/kg) for 5 consecutive days.

-

Confirmation of Diabetes: Blood glucose levels are monitored. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.

-

Neuropathy Development: Diabetic mice typically develop signs of peripheral neuropathy, such as thermal/mechanical hypoalgesia and decreased nerve conduction velocity, within 8-12 weeks.

Measurement of Motor Nerve Conduction Velocity (MNCV)

MNCV is a key electrophysiological measure of nerve function.[5]

-

Anesthesia: Mice are anesthetized (e.g., with isoflurane).

-

Stimulation: The sciatic nerve is stimulated percutaneously at two points (e.g., the sciatic notch and the ankle) using needle electrodes.

-

Recording: Compound muscle action potentials (CMAPs) are recorded from the intrinsic foot muscles using recording electrodes.

-

Calculation: The distance between the two stimulation points is measured. The latencies of the CMAP responses from each stimulation point are recorded. MNCV (in m/s) is calculated by dividing the distance (in mm) between the stimulating electrodes by the difference in latencies (in ms).

Assessment of Sensory Neuropathy (Mechanical Allodynia)

The von Frey filament test is a standard method for assessing mechanical sensitivity.

-

Acclimation: Mice are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

-

Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

-

Response: A positive response is recorded as a sharp withdrawal of the paw.

-

Threshold Determination: The 50% paw withdrawal threshold is determined using the up-down method.

Myelination Assessment (g-ratio)

The g-ratio, the ratio of the axon diameter to the total fiber diameter, is a measure of myelin sheath thickness.[6]

-

Tissue Preparation: Femoral motor nerves are isolated, fixed (e.g., in glutaraldehyde), and embedded in resin.

-

Imaging: Semi-thin cross-sections of the nerve are stained (e.g., with toluidine blue) and imaged using light microscopy or electron microscopy.

-

Measurement: For a number of myelinated axons, the axon diameter and the total fiber diameter (axon + myelin sheath) are measured using image analysis software.

-

Calculation: The g-ratio is calculated for each axon by dividing the axon diameter by the fiber diameter.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical preclinical workflow for evaluating the efficacy of this compound in a neuropathy model.

Clinical Development

A Phase 1 trial of this compound (RTA 901) in healthy volunteers demonstrated that the drug was well-tolerated with a pharmacokinetic profile supportive of once-daily oral dosing.[7] A Phase 2 clinical trial (CYPRESS, NCT05895552) was initiated to evaluate the efficacy and safety of this compound in patients with diabetic peripheral neuropathic pain. However, this study was terminated early by the sponsor (Biogen) following its acquisition of Reata Pharmaceuticals. The termination was reported not to be due to safety concerns.[7][8]

Conclusion

This compound represents a promising therapeutic approach for the treatment of peripheral neuropathies by targeting the heat shock response. Its unique mechanism of action as a C-terminal HSP90 modulator, leading to the robust induction of HSP70, has been well-documented in preclinical models. Furthermore, the elucidation of its activity through the PERK-Nrf2 pathway in Schwann cells provides a deeper understanding of its neuroprotective effects. While the clinical development of this compound has been discontinued, the wealth of preclinical data highlights the potential of modulating the heat shock response as a viable strategy for the development of novel therapeutics for neurodegenerative diseases. Further research into this pathway may yield new drug candidates with improved clinical outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacologic Targeting of the C-Terminus of Heat Shock Protein 90 Improves Neuromuscular Function in Animal Models of Charcot Marie Tooth X1 Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Therapy Slows the Progression of Neuromuscular Weakness and Demyelination in the R75W-Connexin 32 Animal Model of Charcot-Marie-Tooth 1X Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (RTA 901) / Biogen [delta.larvol.com]

- 8. fiercebiotech.com [fiercebiotech.com]

The Neuroprotective Landscape of Cemdomespib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemdomespib (also known as KU-596 and RTA 901) is a second-generation, orally bioavailable small molecule modulator of Heat Shock Protein 90 (Hsp90). Its neuroprotective properties stem from its ability to induce the expression of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in protein folding, degradation of misfolded proteins, and cellular stress responses. This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on its therapeutic potential in neurodegenerative diseases such as diabetic peripheral neuropathy and Charcot-Marie-Tooth (CMT) disease. Detailed experimental methodologies, quantitative data from key studies, and an exploration of the underlying signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A common feature in many of these disorders is the accumulation of misfolded or aggregated proteins, leading to cellular dysfunction and eventual cell death. The cellular machinery for maintaining protein homeostasis, or proteostasis, is a critical defense against these pathological processes. Molecular chaperones, such as Heat Shock Proteins (HSPs), are central to the proteostasis network.

This compound is an Hsp90 inhibitor that operates at the C-terminus of the Hsp90 protein. Inhibition of Hsp90 leads to the dissociation and activation of Heat Shock Factor 1 (HSF1), which then translocates to the nucleus and initiates the transcription of target genes, most notably HSPA1A, the gene encoding Hsp70. The subsequent upregulation of Hsp70 is believed to be the primary driver of this compound's neuroprotective effects.

Mechanism of Action: The Heat Shock Response

The primary mechanism of action for this compound is the induction of the heat shock response via inhibition of Hsp90. This signaling cascade is a fundamental cellular defense mechanism against a variety of stressors, including proteotoxicity.

Preclinical Efficacy

The neuroprotective effects of this compound have been evaluated in several preclinical models of neurodegenerative diseases.

Diabetic Peripheral Neuropathy

Diabetic peripheral neuropathy (DPN) is a common complication of diabetes, characterized by nerve damage and loss of sensation. Preclinical studies have demonstrated that this compound can reverse key deficits associated with DPN.

Table 1: Summary of this compound's Effects in a Mouse Model of Diabetic Peripheral Neuropathy

| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |

| Psychosensory Deficits | Diabetic Swiss Webster mice | 2, 10, or 20 mg/kg, i.p., once weekly for 6 weeks | Dose-dependent reversal of pre-existing hypoalgesia.[1] | Ma et al., 2015 |

| Nerve Conduction Velocity (NCV) | Diabetic Swiss Webster mice | 2, 10, or 20 mg/kg, i.p., once weekly for 6 weeks | Dose-dependent prevention of deficits in motor (MNCV) and sensory (SNCV) nerve conduction velocities.[1] | Ma et al., 2015 |

| Sensory Hypoalgesia | Wild-type (WT) and Hsp70 knockout (KO) diabetic mice | 20 mg/kg, oral gavage, once weekly for 4 weeks | Significant reversal of sensory hypoalgesia in WT mice, but not in Hsp70 KO mice, demonstrating the Hsp70-dependence of the effect.[1] | Ma et al., 2015 |

| Mitochondrial Bioenergetics | Sensory neurons from diabetic mice | Ex vivo treatment | Improved mitochondrial maximal respiratory capacity in an Hsp70-dependent manner. | Ma et al., 2015 |

| Oxidative Stress | Sensory neurons from diabetic mice | Ex vivo treatment | Decreased hyperglycemia-induced superoxide levels in an Hsp70-dependent manner. | Ma et al., 2015 |

Charcot-Marie-Tooth Disease

Charcot-Marie-Tooth (CMT) disease is a group of inherited disorders that affect the peripheral nerves. This compound has shown therapeutic potential in a mouse model of CMT1X, which is caused by mutations in the GJB1 gene encoding connexin 32 (Cx32).

Table 2: Summary of this compound's Effects in a Mouse Model of Charcot-Marie-Tooth Disease 1X

| Parameter | Animal Model | Treatment Regimen | Key Findings | Reference |

| Grip Strength | R75W-Cx32 mice | 3 mg/kg, daily for up to 20 weeks | Significantly slowed the decline in grip strength over the course of treatment.[2] | Patel et al., 2024 |

| Motor Nerve Conduction Velocity (MNCV) | R75W-Cx32 mice | 3 mg/kg, daily for 20 weeks | Significantly improved MNCV.[2] | Patel et al., 2024 |

| Nerve Myelination | R75W-Cx32 mice | 3 mg/kg, daily for 10 and 20 weeks | Markedly improved overall myelination and significantly decreased the number of thinly myelinated axons.[2] | Patel et al., 2024 |

| Neuromuscular Junction (NMJ) Morphology | R75W-Cx32 mice | 3 mg/kg, daily for 20 weeks | Improved NMJ morphology and the overlap between presynaptic and postsynaptic markers.[2] | Patel et al., 2024 |

Experimental Protocols

In Vivo Studies

-

Animal Model: Male Swiss Webster mice are commonly used.

-

Induction of Diabetes: Diabetes is induced by intraperitoneal (i.p.) injection of streptozotocin (STZ).

-

Confirmation of Diabetes: Blood glucose levels are monitored to confirm the diabetic state (e.g., >250 mg/dL).

-

Development of Neuropathy: Animals are typically allowed to develop signs of neuropathy, such as hypoalgesia, over a period of approximately 8 weeks.

-

Treatment: this compound is administered at various doses and routes (e.g., i.p. or oral gavage) for a specified duration.

-

Endpoint Analysis:

-

Sensory Function: Assessed using methods like the von Frey filament test to measure mechanical sensitivity (hypoalgesia).

-

Nerve Conduction Velocity (NCV): Motor and sensory NCVs are measured electrophysiologically to assess nerve function.

-

-

Animal Model: R75W-Cx32 transgenic mice, which express a mutant form of human connexin 32, are used.

-

Treatment Initiation: Treatment typically begins in adult mice (e.g., 4 months of age) that have already developed a neuropathic phenotype.

-

Treatment: this compound is administered daily for an extended period (e.g., 10-20 weeks).

-

Endpoint Analysis:

-

Neuromuscular Function: Grip strength is measured to assess muscle weakness.

-

Motor Nerve Conduction Velocity (MNCV): Measured to evaluate the function of large myelinated nerves.

-

Histopathology: Femoral nerves are analyzed for myelination status (e.g., g-ratio), and neuromuscular junctions are examined for morphological changes.

-

In Vitro Assays

-

Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y are commonly used in neuroprotection studies.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Western Blotting:

-

Cell lysates are prepared, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for Hsp70.

-

A secondary antibody conjugated to a reporter enzyme is used for detection.

-

The resulting bands are visualized and quantified, with Hsp70 levels typically normalized to a loading control (e.g., β-actin or GAPDH).

-

In studies with a related Hsp90 inhibitor, KU-32, and to a lesser extent with this compound (KU-596), neuroprotection against amyloid-beta (Aβ)-induced toxicity has been evaluated.

-

Cell Model: Primary rat cortical neurons or SH-SY5Y cells are often used.

-

Toxicity Induction: Cells are exposed to Aβ peptides (e.g., Aβ1-42) to induce cytotoxicity.

-

Treatment: Cells are co-treated with this compound at various concentrations.

-

Viability Assessment: Cell viability is measured using assays such as the MTT assay or by counting surviving neurons.

Clinical Studies

A Phase 2 clinical trial (CYPRESS; NCT05895552) was initiated to evaluate the efficacy and safety of this compound (RTA 901) in participants with diabetic peripheral neuropathic pain. The study was a randomized, placebo-controlled, double-blind trial. However, the trial was terminated early. The sponsor stated that the termination was not due to safety concerns.[3] Further details on the rationale for the early termination have not been publicly disclosed.

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective effects in preclinical models of diabetic peripheral neuropathy and Charcot-Marie-Tooth disease. Its mechanism of action, centered on the induction of Hsp70, positions it as a promising therapeutic candidate for a range of neurodegenerative disorders characterized by proteotoxicity. The preclinical data, particularly the improvements in nerve function and morphology, provide a strong rationale for its continued investigation.

Future research should focus on:

-

Quantitative analysis of Hsp70 induction: A more detailed understanding of the dose-response relationship between this compound and Hsp70 expression in various neuronal cell types is needed.

-

Broader preclinical evaluation: The efficacy of this compound should be investigated in other models of neurodegeneration where protein misfolding is a key pathological feature, such as Alzheimer's disease and Parkinson's disease.

-

Clinical development: Despite the early termination of the CYPRESS trial, the strong preclinical data and the favorable safety profile of this compound may warrant further clinical investigation in well-defined patient populations with neurodegenerative diseases.

This technical guide summarizes the current state of knowledge on the neuroprotective effects of this compound. The compelling preclinical findings highlight its potential as a disease-modifying therapy for debilitating neurological conditions. Further research is crucial to fully elucidate its therapeutic utility and translate these promising preclinical results into clinical benefits for patients.

References

- 1. Manipulation of HSP70-SOD1 Expression Modulates SH-SY5Y Differentiation and Susceptibility to Oxidative Stress-Dependent Cell Damage: Involvement in Oxotremorine-M-Mediated Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (RTA 901) / Biogen [delta.larvol.com]

- 3. Quantitative proteomic analysis identifies proteins and pathways related to neuronal development in differentiated SH-SY5Y neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Cemdomespib for Diabetic Peripheral Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cemdomespib (also known as RTA 901 and BIIB143) is a novel, orally bioavailable small molecule that acts as a modulator of Heat Shock Protein 90 (Hsp90). Its mechanism of action, which involves the induction of Heat Shock Protein 70 (Hsp70), has positioned it as a potential therapeutic agent for neurodegenerative diseases, including diabetic peripheral neuropathy (DPN). Preclinical studies have demonstrated promising results in animal models of DPN, suggesting a potential to reverse sensory deficits and improve nerve function. However, a Phase 2 clinical trial (CYPRESS) in patients with painful diabetic peripheral neuropathy was terminated due to a failure to meet its primary efficacy endpoint. This technical guide provides a comprehensive overview of the research on this compound for DPN, including its mechanism of action, preclinical data, and clinical trial findings, to inform future research and development efforts in this area.

Introduction to Diabetic Peripheral Neuropathy

Diabetic peripheral neuropathy is a common and often debilitating complication of diabetes, characterized by progressive nerve damage, primarily affecting the peripheral nerves.[1] This damage can lead to a range of symptoms, including pain, numbness, tingling, and loss of sensation, significantly impacting the quality of life for patients.[1] The underlying pathophysiology of DPN is complex and multifactorial, involving hyperglycemia-induced metabolic and vascular changes that lead to oxidative stress, inflammation, and neuronal damage.[1] Current treatments for DPN primarily focus on managing symptoms, particularly neuropathic pain, and there is a significant unmet need for disease-modifying therapies that can halt or reverse the progression of nerve damage.[2]

This compound: Mechanism of Action

This compound's therapeutic potential in DPN is attributed to its unique mechanism of action as a C-terminal modulator of Hsp90.[3] Unlike many Hsp90 inhibitors that target the N-terminus, this compound's interaction with the C-terminus leads to the induction of Hsp70, a key molecular chaperone with neuroprotective functions.[3][4]

The Hsp90/Hsp70 Chaperone System

The Hsp90/Hsp70 chaperone system plays a critical role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and degradation of a wide range of proteins. In the context of DPN, chronic hyperglycemia and associated metabolic stress can lead to an accumulation of misfolded and damaged proteins within neurons, contributing to cellular dysfunction and eventual cell death.

This compound's Modulation of the Heat Shock Response

This compound disrupts the interaction between Hsp90 and its co-chaperones, leading to the activation of Heat Shock Factor 1 (HSF1). Activated HSF1 then translocates to the nucleus and initiates the transcription of genes encoding for heat shock proteins, most notably Hsp70.[4]

Neuroprotective Effects of Hsp70 Induction

The subsequent increase in intracellular Hsp70 levels is believed to be the primary driver of this compound's neuroprotective effects. Hsp70 can:

-

Promote the refolding of damaged proteins: This helps to clear protein aggregates and restore normal cellular function.[4]

-

Inhibit apoptotic pathways: By interfering with key signaling molecules in the cell death cascade, Hsp70 can protect neurons from apoptosis.

-

Reduce oxidative stress and inflammation: Hsp70 has been shown to modulate inflammatory signaling pathways, which are known to be activated in DPN.

The following diagram illustrates the proposed signaling pathway of this compound:

Preclinical Research in Diabetic Peripheral Neuropathy

This compound has been evaluated in preclinical models of DPN, primarily in streptozotocin (STZ)-induced diabetic mice. These studies have provided evidence for its potential to ameliorate key pathological features of the disease.

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Mouse Model:

A widely used method to induce a model of type 1 diabetes in rodents is through the administration of STZ, a chemical that is toxic to pancreatic β-cells.

-

Animal Model: Typically, male mice of a specific strain (e.g., C57BL/6J) are used.

-

Induction of Diabetes: A single high-dose intraperitoneal injection of STZ (e.g., 150-200 mg/kg) dissolved in a citrate buffer is administered. Control animals receive the vehicle (citrate buffer) only.

-

Confirmation of Diabetes: Blood glucose levels are monitored regularly. Mice with blood glucose levels consistently above a certain threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.

-

Development of Neuropathy: Diabetic mice are typically maintained for a period of several weeks (e.g., 8-12 weeks) to allow for the development of neuropathic symptoms.

-

Treatment: this compound is administered orally or via intraperitoneal injection at various doses and frequencies.

-

Outcome Measures: A battery of tests is used to assess the effects of treatment on sensory function, nerve conduction, and nerve morphology.

The following diagram outlines a general experimental workflow for preclinical studies of this compound in a DPN model:

Summary of Preclinical Findings

Preclinical studies have demonstrated that this compound can dose-dependently reverse pre-existing sensory deficits in diabetic mice.[3] Furthermore, treatment with this compound has been shown to prevent diabetes-induced deficits in both motor and sensory nerve conduction velocities.[3]

| Parameter | Finding | Reference |

| Sensory Function | Dose-dependent reversal of hypoalgesia in STZ-induced diabetic mice. | [3] |

| Nerve Conduction Velocity (NCV) | Dose-dependent prevention of deficits in motor and sensory NCV. | [3] |

| Mechanism of Action | Efficacy is dependent on the induction of Hsp70. | [4] |

Clinical Research: The CYPRESS Trial

This compound was investigated for the treatment of painful diabetic peripheral neuropathy in a Phase 2 clinical trial known as CYPRESS (NCT05895552).

Trial Design and Methodology

The CYPRESS trial was a randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of this compound in participants with DPNP.

-

Study Population: Patients with a diagnosis of type 1 or type 2 diabetes and a clinical diagnosis of painful diabetic peripheral neuropathy.

-

Intervention: Participants were randomized to receive one of two doses of this compound (10 mg or 80 mg) or a placebo, administered orally once daily.

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in the weekly average of the daily pain score, as measured by the Numeric Pain Rating Scale (NPRS) at Week 12.

-

Secondary Endpoints: While specific secondary endpoints are not detailed in the available public information, they typically include assessments of pain relief, changes in sleep interference, patient global impression of change, and safety and tolerability.

The logical relationship of the CYPRESS trial design is depicted below:

Clinical Trial Results

The CYPRESS trial was terminated early.[5] The decision to halt the trial was based on the finding that it did not meet its primary efficacy endpoint.[5] Specifically, treatment with either the 10 mg or 80 mg dose of this compound did not result in a statistically significant improvement in the weekly average daily pain score at 12 weeks compared to placebo.

| Outcome | Result |

| Primary Efficacy Endpoint (Change in NPRS at Week 12) | Not met; no statistically significant difference between this compound and placebo. |

| Safety | The termination was not due to safety concerns. |

Discussion and Future Directions

The journey of this compound in the context of diabetic peripheral neuropathy highlights the complexities of translating promising preclinical findings into clinical success. While the preclinical data provided a strong rationale for its development, the failure of the CYPRESS trial to demonstrate efficacy in reducing neuropathic pain underscores the challenges in treating this multifactorial condition.

Several factors could have contributed to the discrepancy between the preclinical and clinical results:

-

Complexity of Human DPN: The pathophysiology of DPN in humans is likely more complex and heterogeneous than that in rodent models.

-

Endpoint Selection: The primary endpoint of pain reduction may not have fully captured the potential disease-modifying effects of this compound on nerve structure and function.

-

Patient Population: The specific characteristics of the patient population enrolled in the trial could have influenced the outcome.

Despite the termination of the CYPRESS trial for painful DPN, the neuroprotective mechanism of action of this compound, centered on the induction of Hsp70, may still hold therapeutic potential for other neurodegenerative conditions. Further research could explore:

-

Different Patient Subgroups: Investigating whether certain subgroups of DPN patients might respond to this compound treatment.

-

Alternative Endpoints: Utilizing endpoints that measure changes in nerve structure and function, in addition to pain, in future studies.

-

Combination Therapies: Exploring the potential of this compound in combination with other therapeutic agents that target different pathways involved in DPN.

Conclusion

This compound represents a mechanistically novel approach to the treatment of diabetic peripheral neuropathy. Its ability to modulate the Hsp90/Hsp70 chaperone system and exert neuroprotective effects in preclinical models provided a strong foundation for clinical investigation. However, the negative results of the Phase 2 CYPRESS trial for painful DPN highlight the significant hurdles in developing effective treatments for this complex condition. While the future of this compound for DPN is uncertain, the knowledge gained from this research contributes valuable insights into the role of the heat shock response in neurodegeneration and will inform the design of future studies aimed at developing disease-modifying therapies for diabetic peripheral neuropathy.

References

- 1. pure.eur.nl [pure.eur.nl]

- 2. Peripheral Neuropathy Phenotyping in Rat Models of Type 2 Diabetes Mellitus: Evaluating Uptake of the Neurodiab Guidelines and Identifying Future Directions [e-dmj.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Clinical Trials | Theravance Biopharma [theravance.com]

The Role of Cemdomespib in Preclinical Models of Charcot-Marie-Tooth Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Charcot-Marie-Tooth (CMT) disease represents a group of inherited peripheral neuropathies with significant unmet medical needs.[1][2] The most common forms of CMT are characterized by progressive muscle weakness, sensory loss, and foot deformities.[1] X-linked Charcot-Marie-Tooth disease (CMTX1), which accounts for 10-20% of all CMT cases, is caused by mutations in the GJB1 gene encoding the gap junction protein connexin 32 (Cx32).[3][4] These mutations can lead to a loss of function or a gain-of-function with protein accumulation.[3][5] Currently, there are no approved pharmacological therapies for CMTX1.[4][6] Cemdomespib (formerly known as KU-596), an orally bioavailable small molecule, has emerged as a potential therapeutic candidate. This document provides an in-depth technical guide on the preclinical evaluation of this compound in various mouse models of CMTX1, focusing on its mechanism of action, efficacy data, and experimental methodologies.

Mechanism of Action: Targeting the Heat Shock Protein Response

This compound functions as a modulator of the heat shock protein (HSP) response, a critical cellular pathway for managing protein folding and degradation.[3][5] Specifically, it is a novologue that targets the C-terminus of Heat Shock Protein 90 (Hsp90).[3][5] This interaction leads to an upregulation of Heat Shock Protein 70 (Hsp70).[3] The therapeutic efficacy of this compound in CMTX1 models is critically dependent on Hsp70.[3][5][7] Studies have shown that in mouse models where Hsp70 is knocked out, the beneficial effects of this compound on neuromuscular function are completely abolished.[3][7]

Interestingly, while the transcription factor c-jun is a known regulator of myelination and can promote demyelination when overexpressed, the action of this compound appears to be independent of this pathway.[3][7] Even when c-jun was specifically deleted in the Schwann cells of CMTX1 model mice, this compound retained its effectiveness in improving nerve function and muscle strength.[3][7] This suggests that this compound's neuroprotective effects are mediated through an Hsp70-dependent, but c-jun-independent, mechanism.[3][7]

Efficacy in CMTX1 Mouse Models

This compound has been evaluated in three distinct mouse models of CMTX1, each representing different aspects of the human disease:

-

Cx32-deficient (Cx32def) mice: These mice lack the Cx32 protein entirely, modeling loss-of-function mutations.[3][7]

-

T55I-Cx32def mice: This model carries a "gain-of-function" mutation where the mutant Cx32 protein accumulates in the endoplasmic reticulum.[3][5]

-

R75W-Cx32 mice: This model also has a "gain-of-function" mutation, with the aberrant Cx32 protein getting trapped in the Golgi apparatus.[3][4][5][6]

Across these models, daily oral administration of this compound has demonstrated significant improvements in key preclinical endpoints.[3][7] The drug was effective regardless of the nature of the underlying Cx32 mutation, indicating its potential for broad applicability within CMTX1.[3]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical studies of this compound in various CMTX1 mouse models.

Table 1: Effect of this compound on Motor Nerve Conduction Velocity (MNCV) in Cx32def Mice

| Treatment Group (1 month) | MNCV (m/s) | Statistical Significance vs. Vehicle |

| Vehicle (0 mg/kg) | ~45 | - |

| This compound (0.3 mg/kg) | ~50 | p < 0.05 |

| This compound (1 mg/kg) | ~52 | p < 0.01 |

| This compound (3 mg/kg) | ~55 | p < 0.001 |

| Data are approximated from graphical representations in the cited literature for 3-month-old mice treated for one month.[3] |

Table 2: Effect of Long-Term this compound Treatment on MNCV and Grip Strength in R75W-Cx32 Mice

| Treatment Group (20 weeks) | MNCV (m/s) | Grip Strength (% of baseline) |

| Vehicle | ~45 | ~80% |

| This compound (3 mg/kg) | ~52 | ~100% (stabilized) |

| Study initiated in 4-month-old mice. Data are approximated from graphical representations.[4][6] |

Table 3: Hsp70-Dependence of this compound Efficacy in Cx32def Mice

| Mouse Model | Treatment | MNCV Improvement | Grip Strength Improvement |

| Cx32def | This compound | Yes | Yes |

| Cx32def x Hsp70 knockout | This compound | No (abrogated) | No (abrogated) |

| Qualitative summary of findings.[3][7] |

Morphological and Cellular Improvements

Beyond functional improvements, this compound treatment led to significant positive changes at the cellular and structural level in the peripheral nerves of CMTX1 mice. Five months of therapy resulted in:

-

Improved Myelination: An increase in the quality of myelination of femoral motor nerve axons was observed.[3][4][7] In R75W-Cx32 mice, this was quantified by a decrease in the g-ratio and the number of thinly myelinated axons after 20 weeks of treatment.[6]

-

Enhanced Neuromuscular Junction (NMJ) Morphology: The structure of the neuromuscular junction, which is critical for nerve-muscle communication, showed improvement.[3][4][7] Specifically, there was a better overlap between presynaptic (synaptophysin) and postsynaptic (α-bungarotoxin) markers.[6]

-

Reduced Inflammation: A decrease in inflammation was indicated by a reduction in the number of foamy macrophages in the peripheral nerves.[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of this compound.

Animal Models

-

Strains: Cx32def, T55I-Cx32def, and R75W-Cx32 mice were used. Male mice were predominantly studied as CMTX1 is an X-linked disorder with a more severe phenotype in males.[3]

-

Age: Studies were initiated in mice at various ages, including 3 and 4 months old, to assess the drug's effect on both developing and established neuropathy.[3][4][6]

Drug Administration

-

Compound: this compound was administered orally.

-

Vehicle: The vehicle used for R75W-Cx32 mice was 50 mM Captisol.[4]

-

Dosage: Doses ranged from 0.3 mg/kg to 3 mg/kg.[3]

-

Frequency and Duration: Treatment was administered daily for periods ranging from one month to five months (20 weeks).[3][4][6][7]

Electrophysiology

-

Motor Nerve Conduction Velocity (MNCV): MNCV was measured to assess the speed of electrical impulse conduction along motor nerves. This involved stimulating the sciatic nerve at two points (proximal and distal) and recording the compound muscle action potentials (CMAPs) from the interosseous muscle of the paw. The distance between the stimulation points was divided by the difference in latency to calculate the velocity.[3][4]

-

Compound Muscle Action Potential (CMAP): CMAP was measured to assess the summated electrical activity of all motor units in a specific muscle, providing an indication of the number of functional motor axons.[3]

Behavioral Testing

-

Grip Strength: A grip strength meter was used to measure the neuromuscular function and muscle strength of the mice. This test was typically performed biweekly throughout the duration of the studies.[3][4]

Histology and Morphology

-

Nerve Myelination: Femoral motor nerves were dissected, processed, and stained (e.g., with toluidine blue) to visualize and quantify myelin thickness and axon diameter (for g-ratio calculation).[4]

-

Neuromuscular Junction (NMJ) Analysis: The extensor digitorum longus (EDL) muscle was isolated and stained with markers such as α-bungarotoxin (for postsynaptic acetylcholine receptors) and antibodies against synaptophysin (for presynaptic vesicles) to assess NMJ integrity and innervation.[4][6]

Conclusion and Future Directions

The preclinical data provide a strong proof-of-concept for the therapeutic potential of this compound in treating CMTX1.[3] The drug consistently improved both functional and morphological deficits across multiple, distinct mouse models of the disease. Its efficacy appears to be independent of the specific type of Cx32 mutation, suggesting it may benefit a broad population of CMTX1 patients.[3] The Hsp70-dependent mechanism of action offers a novel therapeutic avenue for this debilitating neuropathy.[3][5] Given its oral bioavailability and favorable safety profile in human studies for other conditions, such as diabetic neuropathy, this compound holds significant translational promise for slowing the progression of neuromuscular decline in individuals with Charcot-Marie-Tooth disease type 1X.[4] Further clinical investigation is warranted to confirm these promising preclinical findings in patients.

References

- 1. afm-telethon.fr [afm-telethon.fr]

- 2. psychogenics.com [psychogenics.com]

- 3. Pharmacologic Targeting of the C-Terminus of Heat Shock Protein 90 Improves Neuromuscular Function in Animal Models of Charcot Marie Tooth X1 Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound Therapy Slows the Progression of Neuromuscular Weakness and Demyelination in the R75W-Connexin 32 Animal Model of Charcot-Marie-Tooth 1X Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Cemdomespib: An Orally Bioavailable Small Molecule

Cemdomespib (formerly RTA 901) is a small molecule that has been established as orally bioavailable in both preclinical and clinical settings. This technical overview consolidates the publicly available information regarding the oral bioavailability and pharmacokinetics of this compound, intended for researchers, scientists, and drug development professionals. While the compound has demonstrated oral activity, detailed quantitative pharmacokinetic data and specific experimental protocols are not extensively available in the public domain.

Summary of Oral Bioavailability

This compound has been consistently described as an orally bioavailable agent in scientific literature and company communications.[1] Its development has progressed through preclinical studies in animal models and into early-stage human clinical trials, all utilizing oral administration routes.

Preclinical Evidence

In various preclinical studies, this compound was administered orally to mice on a daily basis.[1] These studies have shown that oral administration of this compound leads to systemic exposure sufficient to elicit pharmacological effects in models of diabetic peripheral neuropathy and Charcot–Marie–Tooth disease.[1] Specific formulations used for oral delivery in these animal studies are not detailed in the available literature.

Clinical Evidence

A Phase 1, single and multiple ascending dose clinical trial (NCT02666963) was completed in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetic (PK) profile of orally administered, once-daily this compound. The results of this study confirmed its oral bioavailability in humans. The pharmacokinetic profile was reported to be linear, with a half-life ranging from two to nine hours. Furthermore, the exposures achieved in this trial were noted to be in significant excess (10-fold) of those required for efficacy in various animal models.[2]

Quantitative Pharmacokinetic Data

Despite the confirmation of oral bioavailability, specific quantitative pharmacokinetic parameters from either preclinical or clinical studies are not publicly available. Data such as maximal plasma concentration (Cmax), time to reach maximal plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) have not been disclosed in the reviewed sources.

Due to the absence of this quantitative data, a detailed tabular summary of pharmacokinetic parameters cannot be provided at this time.

Experimental Protocols

Detailed experimental methodologies for the key experiments that established the oral bioavailability of this compound are not available in the public domain. Information regarding the specific oral formulation (e.g., vehicle, excipients), dose administration techniques in preclinical studies (e.g., gavage, formulated in feed), and the bioanalytical methods used for plasma concentration determination are not described in the accessible literature.

General Workflow for Determining Oral Bioavailability

While the specific protocol for this compound is unavailable, a general experimental workflow for determining the oral bioavailability of a new chemical entity is presented below. This diagram illustrates the typical steps involved in such a study, from formulation development to pharmacokinetic analysis.

Signaling Pathway Context

The therapeutic rationale for this compound involves the modulation of cellular stress response pathways, which are implicated in the pathogenesis of neurodegenerative diseases. While a detailed signaling pathway diagram specific to this compound's mechanism of action is complex and multifactorial, a simplified representation of a relevant pathway, the PERK branch of the Unfolded Protein Response (UPR), is provided below. This compound's efficacy has been linked to this pathway.[1]

Conclusion

This compound is an orally bioavailable small molecule that has shown promise in preclinical models and has successfully completed a Phase 1 clinical trial with oral administration. While its oral bioavailability is a key attribute, the public domain currently lacks the specific quantitative pharmacokinetic data and detailed experimental protocols necessary for a more in-depth technical analysis. Further disclosure of data from completed and ongoing studies will be required to fully characterize the oral pharmacokinetic profile of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Cemdomespib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cemdomespib (also known as RTA 901) is a small molecule modulator of the C-terminus of Heat Shock Protein 90 (Hsp90), which has demonstrated neuroprotective properties in preclinical models of peripheral neuropathies. Its mechanism of action involves the induction of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in protein folding and degradation, and the activation of the PERK/Nrf2 pathway, which is crucial for cellular stress response and antioxidant defense. These application notes provide a comprehensive overview of the in vivo experimental protocols for evaluating the efficacy of this compound in mouse models of Charcot-Marie-Tooth disease type 1X (CMT1X) and diabetic peripheral neuropathy. Detailed methodologies for key functional, histological, and molecular assays are presented to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

Peripheral neuropathies, such as Charcot-Marie-Tooth disease and diabetic neuropathy, are debilitating conditions characterized by progressive damage to peripheral nerves, leading to muscle weakness, sensory loss, and chronic pain. There is a significant unmet medical need for effective therapies that can halt or reverse the progression of these diseases. This compound has emerged as a promising therapeutic candidate due to its unique mechanism of action that enhances the cellular protective machinery. In vivo studies are critical for validating its therapeutic efficacy and understanding its pharmacological effects. This document outlines detailed protocols for conducting preclinical in vivo experiments with this compound.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the modulation of Hsp90, leading to the activation of Heat Shock Factor 1 (HSF1) and subsequent upregulation of Hsp70. Hsp70 plays a critical role in cellular proteostasis by assisting in the refolding of misfolded proteins and targeting them for degradation, a process that is often impaired in neurodegenerative diseases. Additionally, this compound has been shown to activate the Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) pathway, a key sensor of endoplasmic reticulum (ER) stress. Activation of PERK leads to the phosphorylation and activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes.

This compound Signaling Pathway

Caption: this compound's dual mechanism of action.

In Vivo Experimental Workflow

A typical in vivo study to evaluate the efficacy of this compound involves several key stages, from animal model selection and drug administration to functional and endpoint analyses.

Caption: A generalized workflow for in vivo studies.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in CMT1X Mouse Models

| Animal Model | Treatment Dose (mg/kg/day) | Duration | Key Outcomes | Reference |

| Cx32 deficient (Cx32def) | 3 | 1 month | Improved Motor Nerve Conduction Velocity (MNCV) and grip strength. | [1] |

| T55I-Cx32def | 0.3 or 3 | 5 months | Significantly improved grip strength. | [1] |

| R75W-Cx32 | 3 | 20 weeks | Slowed decline in grip strength, improved MNCV, decreased g-ratio, and improved neuromuscular junction (NMJ) morphology.[2][3] | [2][3] |

| Cx32def x Hsp70 KO | 3 | 3 months | No improvement in MNCV and grip strength, indicating Hsp70 is critical for efficacy.[1] | [1] |

Table 2: Summary of In Vivo Efficacy of this compound in a Diabetic Peripheral Neuropathy Mouse Model

| Animal Model | Treatment Dose (mg/kg/day) | Duration | Key Outcomes | Reference |

| Streptozotocin (STZ)-induced diabetic mice | 1 | 8 weeks | Improved thermal/mechanical hypoalgesia, Nerve Conduction Velocity (NCV), and intraepidermal nerve fiber density (iENFD). Decreased markers of ER stress.[4] | [4] |

| STZ-induced diabetic SC-cPERK KO mice | 1 | 8 weeks | No therapeutic effect, suggesting the PERK pathway in Schwann cells is a key target.[4] | [4] |

Experimental Protocols

Animal Models

-

Charcot-Marie-Tooth 1X (CMT1X) Mouse Models :

-

Cx32-deficient (Cx32def) mice : These mice have a targeted deletion of the Gjb1 gene, which encodes connexin 32.

-

T55I-Cx32def and R75W-Cx32 mice : These are knock-in models expressing specific human mutations in the Gjb1 gene.

-

All husbandry and experimental procedures should comply with protocols approved by the Institutional Animal Care and Use Committee (IACUC) and NIH standards.[1]

-

-

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model :

-

Diabetes is induced in mice by a single intraperitoneal (IP) injection of STZ.

-

Fasting blood glucose levels are monitored to confirm the diabetic phenotype.

-

Development of neuropathy is typically assessed by thermal/mechanical sensitivity tests and nerve conduction velocity measurements.[4]

-

Formulation and Administration of this compound

-

Formulation : GLP-grade this compound is prepared as a stock solution (e.g., 5 mg/mL) by dissolving it in 50 mM Captisol in sterile water.[3] The solution should be vortexed to ensure complete dissolution and stored at 4°C.

-

Administration : this compound is administered daily via oral gavage at the desired concentration (e.g., 0.3, 1, or 3 mg/kg).[1][2][4] The volume of administration should be adjusted based on the animal's body weight.

Functional Assessments

-

Grip Strength Test :

-

A grip strength meter is used to measure the maximal muscle strength of the forelimbs and/or all four limbs.

-

The mouse is held by the tail and lowered towards the grid of the meter.

-

Once the mouse grasps the grid, it is gently pulled backward in the horizontal plane until it releases its grip.

-

The peak force exerted by the mouse is recorded.

-

The test is typically repeated three to five times for each mouse, and the average or maximum value is used for analysis.

-

-

Motor Nerve Conduction Velocity (MNCV) :

-

The mouse is anesthetized, and its body temperature is maintained at 37°C.

-

Stimulating electrodes are placed at two points along the sciatic nerve (e.g., at the sciatic notch and the ankle).

-

Recording electrodes are inserted into the interosseous muscles of the paw.

-

A supramaximal electrical stimulus is delivered at each stimulation point, and the resulting compound muscle action potential (CMAP) is recorded.

-

The latency of the CMAP (time from stimulus to response) is measured for both proximal and distal stimulation points.

-

The distance between the two stimulating electrodes is measured.

-

MNCV is calculated by dividing the distance between the stimulating electrodes by the difference in the latencies of the two CMAPs.

-

Histological and Morphological Analyses

-

Neuromuscular Junction (NMJ) Morphology :

-

Muscles (e.g., extensor digitorum longus) are dissected and fixed.

-

The tissue is permeabilized and blocked to prevent non-specific antibody binding.

-

To visualize the presynaptic terminal, the tissue is incubated with an antibody against synaptophysin.

-

To visualize the postsynaptic acetylcholine receptors, the tissue is incubated with fluorescently-labeled α-bungarotoxin.

-

The stained tissue is mounted on a slide and imaged using a confocal microscope.

-

The overlap between the presynaptic and postsynaptic markers is quantified to assess NMJ integrity.[2]

-

-

g-Ratio Analysis of Myelinated Axons :

-

Femoral motor nerves are dissected, fixed, and embedded in resin.

-

Semi-thin cross-sections of the nerve are cut and stained (e.g., with toluidine blue).

-

The sections are imaged using a light microscope.

-

Image analysis software is used to measure the diameter of the axon and the total diameter of the myelinated fiber (axon + myelin sheath).

-